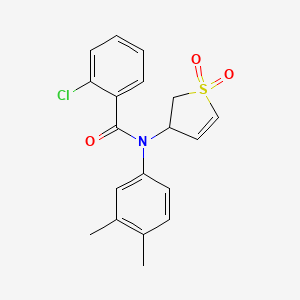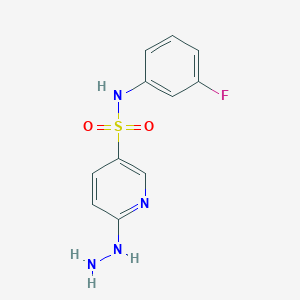
N-(3-Fluorophenyl)-6-hydrazinopyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluorophenyl)-6-hydrazinopyridine-3-sulfonamide is a useful research compound. Its molecular formula is C11H11FN4O2S and its molecular weight is 282.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxidative Fluorination
- Oxidative Fluorination of N-arylsulfonamides : A study by Buckingham et al. (2015) reports the oxidative nucleophilic fluorination of N-arylsulfonamides, leading to the synthesis of 4-fluorophenyl sulfonamides. This methodology demonstrates good yields for various N-arylsulfonamides and is adaptable for radiofluorination (Buckingham et al., 2015).
Structural Analysis and Characterization
- Synthesis and Characterization of 3-Bromo-N-(3-Fluorophenyl)Benzenesulfonamide : Deng et al. (2021) synthesized and characterized 3-bromo-N-(3-fluorophenyl) benzenesulfonamide. The study included structural confirmation using FTIR, NMR, and X-ray diffraction, along with computational Density Functional Theory (DFT) calculations (Deng et al., 2021).
Drug-Tubulin Interactions
- Sulfonamide Drugs Binding to Tubulin : Banerjee et al. (2005) discovered that certain sulfonamide drugs, including diarylsulfonamides, bind to the colchicine site of tubulin, influencing drug-tubulin interactions and tubulin polymerization. This finding has implications for antimitotic properties (Banerjee et al., 2005).
Inhibition of Carbonic Anhydrases
- Inhibitors of Mycobacterial Carbonic Anhydrases : Güzel et al. (2009) evaluated a series of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides as inhibitors of beta-carbonic anhydrases from Mycobacterium tuberculosis, showing potential for developing antimycobacterial agents (Güzel et al., 2009).
Antiproliferative Agents
- Design and Synthesis of Antiproliferative Agents : Bashandy et al. (2014) synthesized novel compounds bearing the N,N-dimethylbenzenesulfonamide moiety. These compounds demonstrated significant antiproliferative activity against human breast cancer cell lines (Bashandy et al., 2014).
Cerebrovasodilatation and Anticonvulsant Activities
- Cerebrovasodilatation through Sulfonamide Inhibition : Barnish et al. (1981) described the anticonvulsant activities of sulfonamide compounds, highlighting one particular analogue for its potent activity and potential applications in cerebral blood flow enhancement (Barnish et al., 1981).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-6-hydrazinylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O2S/c12-8-2-1-3-9(6-8)16-19(17,18)10-4-5-11(15-13)14-7-10/h1-7,16H,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPCVRKMCQYJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CN=C(C=C2)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


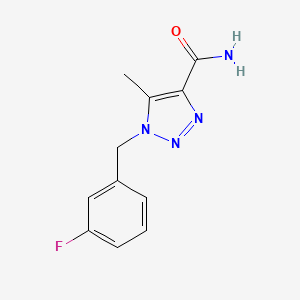

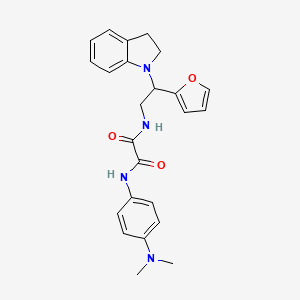
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B3004944.png)
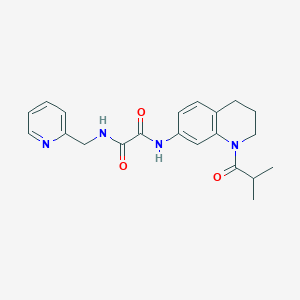
![6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3004948.png)
![N-(5-Chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide;hydrochloride](/img/structure/B3004949.png)

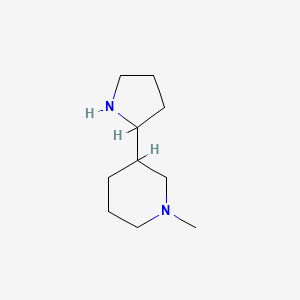
![Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B3004954.png)
![2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B3004957.png)
